5-bromo-6-methyl-1H-pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid typically involves the reaction of picolinic acid derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of picolinic acid with a halogenated hydrocarbon, followed by hydrolysis to introduce the carboxyethyl group. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with halogenating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride.
Scientific Research Applications
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in coordination chemistry and is used in studying metal ion interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, affecting their availability and activity in biological systems. This chelation process can influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: Lacks the carboxyethyl and hydroxyl groups, making it less versatile in chemical reactions.
4,6-dihydroxypicolinic acid: Similar structure but without the carboxyethyl group, affecting its chelation properties.
2-carboxypyridine: Similar to picolinic acid but with a carboxyl group at a different position, altering its reactivity. The unique combination of functional groups in 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid makes it particularly useful for specific applications in coordination chemistry and therapeutic research
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQLSJJQJIFCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=CN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.